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Compound of Interest

Compound Name: 4-(Pyridin-2-yl)phenol

Cat. No.: B1348390

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of solid 4-
(pyridin-2-yl)phenol (CAS No: 51035-40-6). It includes tabulated quantitative data, detailed
experimental protocols for key analytical techniques, and workflow diagrams to guide
researchers in the physical characterization of this compound.

Core Physical and Chemical Properties

4-(pyridin-2-yl)phenol is a heterocyclic compound containing both a phenol and a pyridine
functional group. These structural features govern its physical and chemical behavior, including
its melting point, boiling point, and solubility characteristics. The presence of both a hydrogen
bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen)
suggests the potential for strong intermolecular interactions in the solid state.

Quantitative Data Summary

The available quantitative physical data for 4-(pyridin-2-yl)phenol are summarized in the
tables below. It should be noted that while key identifiers and some physical constants are well-
documented, specific experimental data for properties like solubility and crystal structure are
not widely available in the public domain.

Table 1: Chemical Identification
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Identifier Value

IUPAC Name 4-(pyridin-2-yl)phenol

Synonyms 2-(4-Hydroxyphenyl)pyridine, 4-(2-pyridyl)phenol
CAS Number 51035-40-6

Molecular Formula C11HoNOJ[1][2]

Molecular Weight 171.20 g/mol [1][2]

Canonical SMILES C1=CC=NC(=C1)C2=CC=C(C=C2)0[2]

InChl Key VQHMPVXKDCHHSR-UHFFFAOYSA-N[2]

Table 2: Physical Properties

Property Value Notes

Physical Form Solid[2]

Melting Point 164-165 °CJ[3][4][5] Recrystallized from benzene.
Boiling Point 185-188 °C At a pressure of 4 Torr.[4][5]

Expected to be soluble in polar

organic solvents like DMSO
Solubility Data not available and ethanol. A Safety Data

Sheet indicates no available

data for water solubility.[6]

, Crystallographic data has not
Crystal Structure Data not available )
been publicly reported.

Experimental Protocols

This section provides detailed methodologies for determining the key physical properties of 4-
(pyridin-2-yl)phenol.

Melting Point Determination
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The melting point is a critical indicator of a solid's purity. Pure crystalline solids typically exhibit
a sharp melting range of 0.5-1.0°C.

Methodology:

o Sample Preparation: A small amount of finely powdered, dry 4-(pyridin-2-yl)phenol is
packed into a capillary tube to a height of 1-2 cm. The packing should be dense to ensure
uniform heat transfer.

o Apparatus: A calibrated digital melting point apparatus with a heating block and a viewing
lens is used.

e Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. A rapid
heating rate (e.g., 10-20°C/min) is used to determine an approximate melting range. c. The
apparatus is allowed to cool to at least 20°C below the approximate melting point. d. A new
sample is heated at a slow rate (1-2°C/min) through the expected melting range. e. The
temperature at which the first liquid appears (onset) and the temperature at which the entire
solid phase turns to liquid (completion) are recorded. This range is the melting point. f. The
procedure is repeated at least twice to ensure reproducibility.
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Workflow: Melting Point Determination
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Workflow for Melting Point Determination.

Solubility Profile Determination

Determining the solubility of 4-(pyridin-2-yl)phenol in various solvents is essential for
applications in drug development, formulation, and reaction chemistry.

Methodology:
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e Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water,
ethanol, acetone, dimethyl sulfoxide (DMSO), hexane).

e Procedure (Qualitative): a. Add approximately 25 mg of 4-(pyridin-2-yl)phenol to a small
test tube. b. Add 0.75 mL of the selected solvent in small portions, shaking vigorously after

each addition. c. Observe if the solid dissolves completely. Record as "soluble,” "partially

soluble," or "insoluble."

e Procedure (Quantitative - Shake-Flask Method): a. Prepare a saturated solution by adding
an excess amount of solid 4-(pyridin-2-yl)phenol to a known volume of the solvent in a
sealed flask. b. Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period
(e.g., 24-48 hours) to ensure equilibrium is reached. c. Allow any undissolved solid to settle.
d. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are
included (filtration through a syringe filter may be necessary). e. Determine the concentration
of the dissolved solid in the aliquot using a suitable analytical method, such as UV-Vis
spectroscopy or HPLC. The result is typically expressed in mg/mL or mol/L.
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Workflow: Quantitative Solubility Determination
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Workflow for Quantitative Solubility.

Single-Crystal X-ray Diffraction

This technique provides definitive information on the three-dimensional atomic arrangement,
bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Methodology:
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o Crystal Growth: a. High-quality single crystals are paramount. Slow evaporation of a
saturated solution is a common method for small organic molecules. b. Prepare a nearly
saturated solution of 4-(pyridin-2-yl)phenol in a suitable solvent (e.g., ethanol, ethyl
acetate, or a solvent mixture). c. Filter the solution into a clean vial. d. Cover the vial loosely
(e.g., with perforated parafilm) and store it in a vibration-free environment to allow the
solvent to evaporate slowly over several days to weeks.

» Data Collection: a. A suitable single crystal is mounted on a goniometer. b. The crystal is
placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. c. The
crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected
on a detector as the crystal is rotated.

» Structure Solution and Refinement: a. The collected diffraction data is processed to
determine the unit cell dimensions and space group. b. The structure is solved using direct
methods or Patterson methods to obtain an initial model of the atomic positions. c. The
model is refined using least-squares methods to achieve the best fit between the observed
and calculated diffraction data.
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Workflow: X-ray Crystallography
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Workflow for X-ray Crystallography.

Spectroscopic Characterization Protocols

Spectroscopic methods are essential for confirming the chemical structure and identifying the
functional groups present in 4-(pyridin-2-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Methodology:
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e Sample Preparation: a. Dissolve 5-25 mg of 4-(pyridin-2-yl)phenol in approximately 0.6-0.7
mL of a deuterated solvent (e.g., DMSO-de, CDCI5) in a clean vial. b. Transfer the solution to
a 5 mm NMR tube, filtering if any particulate matter is present. c. Add a small amount of an
internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (6 = 0.00

ppm).

o Data Acquisition: a. The NMR tube is placed in the spectrometer. b. The magnetic field is
shimmed to achieve homogeneity. c. tH NMR and 3C NMR spectra are acquired.

o Expected Spectral Features:

o H NMR: The spectrum is expected to show distinct signals for the aromatic protons on
both the phenol and pyridine rings, likely in the range of d 6.5-8.5 ppm. The hydroxyl
proton (-OH) will appear as a singlet, the chemical shift of which is dependent on solvent
and concentration.

o 13C NMR: The spectrum will show signals for the 11 carbon atoms. Due to symmetry,
some carbons in the phenol ring may be equivalent. Aromatic carbons typically resonate in
the & 110-160 ppm region. The carbon attached to the hydroxyl group (ipso-carbon) is
expected to be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Methodology:

o Sample Preparation (Thin Solid Film): a. Dissolve a small amount (approx. 50 mg) of 4-
(pyridin-2-yl)phenol in a few drops of a volatile solvent (e.g., methylene chloride or
acetone). b. Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). c. Allow the
solvent to evaporate, leaving a thin film of the solid compound on the plate.

» Data Acquisition: a. A background spectrum of the clean, empty sample compartment is
recorded. b. The salt plate with the sample film is placed in the sample holder. c. The sample
spectrum is recorded.
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» Expected Spectral Features:

o

O-H Stretch: A broad absorption band in the region of 3500-3200 cm~? corresponding to
the hydrogen-bonded phenolic hydroxyl group.

o C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm~? (e.g., 3100-
3000 cm™1),

o C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the 1600-1400 cm~1
region.

o C-0O Stretch (Phenol): A strong band in the 1320-1000 cm~1 region.

o C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm~1 region, which can be
indicative of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly those involving conjugated 1t-systems.

Methodology:

o Sample Preparation: a. Prepare a dilute solution of 4-(pyridin-2-yl)phenol in a UV-
transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be
adjusted so that the maximum absorbance is within the optimal range of the instrument
(typically 0.2-1.0). b. Fill a quartz cuvette with the chosen solvent to be used as a blank
reference. c. Fill a second quartz cuvette with the sample solution.

o Data Acquisition: a. Place the blank cuvette in the spectrophotometer and record a baseline
spectrum. b. Replace the blank with the sample cuvette. c. Scan a range of wavelengths
(e.g., 200-400 nm) to obtain the absorbance spectrum.

o Expected Spectral Features:

o The conjugated system comprising the pyridine and phenol rings is expected to result in
strong UV absorption.
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o Multiple absorption maxima (A_max) are anticipated, likely in the 200-350 nm range,
corresponding to 1t — 1t* electronic transitions. The exact position and intensity of these
maxima can be sensitive to the solvent used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

